UV Cleavable Biotin-PEG2-Azide

Description

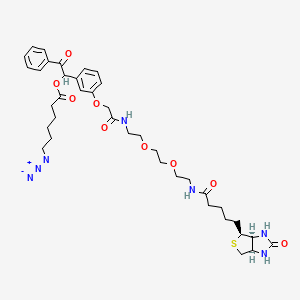

UV Cleavable Biotin-PEG2-Azide (CAS: 1192802-98-4) is a trifunctional reagent comprising:

- Biotin: A vitamin (B7) with high affinity for streptavidin/avidin (Kd ~10⁻¹⁵ M), enabling robust target capture and detection .

- PEG2: A short polyethylene glycol spacer enhancing aqueous solubility and reducing steric hindrance .

- Azide (-N₃): Enables Cu(I)-catalyzed or strain-promoted (DBCO) "click chemistry" for covalent conjugation to alkynes .

- UV-Cleavable Linker: The ortho-nitrobenzyl (o-NB) group or similar photolabile moiety allows cleavage at 365 nm, releasing biotin-tagged molecules .

Properties

IUPAC Name |

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYKDGNZEADRIH-ZPIGJYFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N7O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UV Cleavable Biotin-PEG2-Azide typically involves the following steps:

Biotinylation: Biotin is first activated and then conjugated to a PEG2 linker.

Azidation: The PEG2-biotin intermediate is then reacted with an azide-containing reagent to introduce the azide group.

The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol. The final product is purified using techniques like chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. Quality control measures ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Click Chemistry Reactions

The azide group present in UV Cleavable Biotin-PEG2-Azide can undergo Click Chemistry reactions . These reactions are highly specific and efficient, allowing for the formation of stable triazole linkages . There are two primary types of Click Chemistry reactions that the azide group can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In this reaction, the azide group reacts with an alkyne moiety in the presence of a copper(I) catalyst to form a triazole ring .

-

Copper-Free Click Chemistry The azide group can also react with a DBCO (dibenzocyclooctyne) moiety without the need for a copper catalyst . This reaction is particularly useful for biological applications where copper toxicity is a concern.

UV Cleavage

The this compound contains a cleavable linker that can be broken upon exposure to UV light at a wavelength of 365 nm . This property is useful for releasing captured targets in various applications . When the compound is exposed to UV light, the cleavable linker undergoes photolysis, resulting in the release of the biotinylated molecule .

Biotinylation

The biotin group in this compound allows it to bind with high affinity to streptavidin or avidin . This interaction is commonly used for the purification, detection, and immobilization of biomolecules . The hydrophilic PEG2 spacer enhances the aqueous solubility of the compound and minimizes steric hindrance, which facilitates efficient binding between biotin and streptavidin or avidin .

Scientific Research Applications

Properties of UV Cleavable Biotin-PEG2-Azide

- Molecular Weight : 781.9 g/mol

- Molecular Formula : C38H51N7O9S

- Purity : >95%

- Functional Groups : Biotin, Azide

- Cleavage Mechanism : Photolysis at 365 nm

The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications. The azide group allows for click chemistry reactions, either via copper-catalyzed or copper-free methods, facilitating stable triazole linkages with alkyne-containing substrates.

Protein Labeling and Detection

This compound is extensively used for tagging proteins with biotin, allowing for subsequent purification or detection using streptavidin-based methods. This application is crucial for studying protein interactions and dynamics in various biological systems.

Case Study: Protein Interaction Studies

In a study examining the interactions between soluble ligands and cell surface receptors, researchers utilized biotinylated proteins to identify binding partners. The UV-cleavable nature of the biotin allowed for the controlled release of tagged proteins, minimizing background noise from non-specifically bound proteins .

Cell Surface Receptor Identification

The compound can be employed to label cell surface receptors selectively. By using UV light to cleave the biotin tag post-labeling, researchers can analyze receptor dynamics without the interference of excess non-specific binding.

Case Study: Live Cell Surface Receptor Analysis

A recent study demonstrated the use of UV-cleavable biotin linkers to identify live cell surface receptors. The researchers labeled target cells with the biotin-azide compound and subsequently exposed them to UV light to remove excess biotin. This method allowed for precise quantification of receptor expression levels using flow cytometry .

Controlled Drug Delivery Systems

The ability to cleave the biotin tag under UV light opens avenues for developing controlled drug delivery systems. By attaching therapeutic agents to the biotin-azide linker, researchers can design systems that release drugs upon targeted UV exposure.

Case Study: CAR T Cell Therapy Modulation

In innovative CAR T cell therapies, UV-cleavable adaptors containing biotin were used to control T cell activation. Upon UV exposure, the biotin tags were cleaved from the adaptors, effectively turning off T cell activity against specific target cells. This strategy holds promise for reducing on-target/off-tumor toxicities in cancer therapies .

Click Chemistry Applications

The azide functionality allows for versatile applications in click chemistry, enabling the conjugation of various biomolecules with high specificity and efficiency.

Case Study: Conjugation of Biomolecules

Researchers have successfully employed UV-cleavable biotin-azide in copper-catalyzed click reactions to conjugate peptides and proteins to surfaces or other biomolecules. This approach enhances the specificity of biomolecule attachment while allowing easy removal when needed .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Tagging proteins for purification/detection | High specificity, minimal background noise |

| Cell Surface Receptor Identification | Selective labeling and analysis of receptors on live cells | Precise quantification without excess binding |

| Controlled Drug Delivery | Designing systems that release drugs upon UV exposure | Targeted therapy with reduced side effects |

| Click Chemistry | Conjugation of biomolecules via stable triazole linkages | Versatile applications in various biochemical studies |

Mechanism of Action

The mechanism of action of UV Cleavable Biotin-PEG2-Azide involves:

Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of target molecules.

Click Chemistry: The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages.

Photocleavage: Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety. .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight: 781.92 g/mol .

- Solubility: Water, DMSO, methanol .

- Storage: -20°C, stable for 1 year .

Cleavage Mechanisms and Structural Variants

Table 1: Key Features of UV Cleavable Biotin-PEG2-Azide and Analogues

Key Insights :

Cleavage Precision : UV cleavage offers superior spatiotemporal control compared to redox- or enzyme-dependent methods, which are environment-dependent .

PEG Length Trade-offs :

- PEG2 balances solubility and steric effects for most applications .

- Longer PEGs (e.g., PEG3/PEG4) enhance solubility but may hinder target binding .

Affinity vs. Reversibility : Desthiobiotin derivatives allow gentle elution but lack biotin’s ultra-high affinity, limiting sensitivity .

Performance in Drug Delivery Systems

- Liposome Studies: this compound-functionalized liposomes show similar size (~100 nm) and stability to non-cleavable analogues but enable controlled release under UV, reducing off-target effects .

- siRNA Delivery : Cleavable linkers (e.g., UV or redox-sensitive) enhance cytosolic release of lipid-conjugated siRNAs by preventing endosomal trapping .

Emerging Alternatives and Hybrid Systems

- Dual-Responsive Linkers : Compounds with pH/UV or redox/UV cleavable groups (e.g., cisplatin-DMC polymers) enable multi-stimuli-responsive drug release .

- MS-Cleavable Crosslinkers : Incorporate isotopically coded or fragmentable bonds (e.g., sulfoxide) for proteomics, though UV cleavage remains preferred for simplicity .

Biological Activity

UV Cleavable Biotin-PEG2-Azide is a specialized compound that combines biotin and azide functionalities within a polyethylene glycol (PEG) framework. This compound is particularly significant in biochemical applications due to its ability to facilitate targeted interactions and subsequent release of biomolecules through photolysis. The biological activity of this compound is primarily explored in the context of bioconjugation, drug delivery systems, and targeted therapies, particularly in cancer research.

Chemical Structure and Properties

- Molecular Weight : 781.9 g/mol

- Molecular Formula : C38H51N7O9S

- CAS Number : 1654739-36-2

- Purity : ≥95%

- Storage Conditions : -20 °C

The compound features a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The azide group allows for click chemistry reactions, either via copper-catalyzed or copper-free methods, facilitating the formation of stable triazole linkages with alkyne-containing molecules.

The biological activity of this compound is largely attributed to its dual functionality:

- Biotin Binding : The biotin moiety allows for strong interactions with streptavidin or avidin, which are commonly used in various biochemical assays and purification processes.

- UV-Induced Cleavage : Upon exposure to UV light (365 nm), the compound can undergo photolysis, leading to the release of biotinylated targets from their binding partners. This property is particularly useful for minimizing background signals in assays by selectively releasing non-specifically bound proteins.

1. Targeted Drug Delivery

In a study evaluating the use of this compound in targeted drug delivery systems, researchers demonstrated that the compound could effectively release therapeutic agents upon UV exposure. The study utilized a model where HER2+ tumor cells were treated with trastuzumab conjugated to the UV-cleavable linker. Results indicated a significant reduction in cell surface biotin levels within 15 seconds of UV exposure, facilitating targeted drug release and enhancing therapeutic efficacy against cancer cells .

2. Flow Cytometry Analysis

Another research highlighted the utility of this compound in flow cytometry applications. The study showed that cells pre-treated with biotinylated adaptors exhibited rapid biotin removal upon UV exposure, allowing for dynamic control over cell surface markers. This feature was exploited to manipulate CAR T-cell responses selectively, enhancing lysis of target cells while sparing others .

Data Table: Summary of Biological Activity Studies

Q & A

Q. How can researchers reconcile discrepancies in O-GlcNAcylation site identification when using UV-cleavable biotin probes versus chemical cleavage methods?

- Answer : Cross-validate results with enzymatic labeling (e.g., GalNAc transferase) and orthogonal MS/MS fragmentation techniques (e.g., EThcD) to resolve ambiguous sites .

Methodological Notes for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.